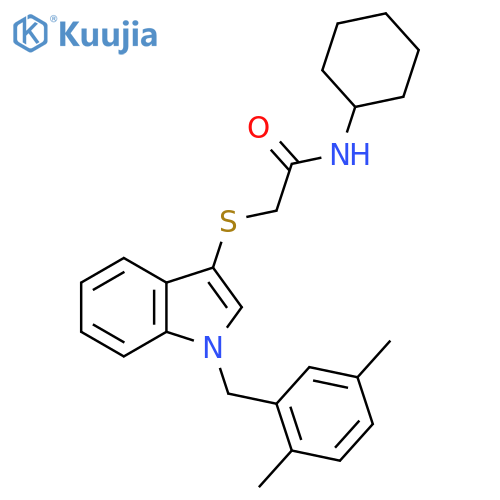

Cas no 681279-50-5 (N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide)

681279-50-5 structure

商品名:N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide

N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide

- N-cyclohexyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide

- F0545-0696

- AKOS024582561

- N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

- 681279-50-5

- Oprea1_186878

- N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

-

- インチ: 1S/C25H30N2OS/c1-18-12-13-19(2)20(14-18)15-27-16-24(22-10-6-7-11-23(22)27)29-17-25(28)26-21-8-4-3-5-9-21/h6-7,10-14,16,21H,3-5,8-9,15,17H2,1-2H3,(H,26,28)

- InChIKey: BGCJNZNXKAKWTC-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN(CC2C=C(C)C=CC=2C)C2C=CC=CC=21)CC(NC1CCCCC1)=O

計算された属性

- せいみつぶんしりょう: 406.20788476g/mol

- どういたいしつりょう: 406.20788476g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 535

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6

- トポロジー分子極性表面積: 59.3Ų

N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0545-0696-2mg |

N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

681279-50-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0545-0696-15mg |

N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

681279-50-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0545-0696-2μmol |

N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

681279-50-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0545-0696-5μmol |

N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

681279-50-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0545-0696-4mg |

N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

681279-50-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0545-0696-100mg |

N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

681279-50-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0545-0696-10mg |

N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

681279-50-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0545-0696-50mg |

N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

681279-50-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0545-0696-30mg |

N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

681279-50-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0545-0696-75mg |

N-cyclohexyl-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |

681279-50-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

681279-50-5 (N-cyclohexyl-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 68551-17-7(Isoalkanes, C10-13)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量